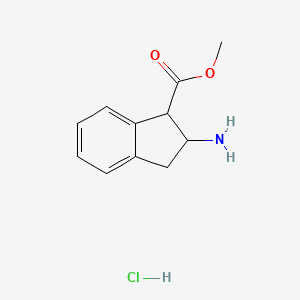![molecular formula C24H23N3O2 B2426802 2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide CAS No. 1286709-67-8](/img/structure/B2426802.png)
2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Piracetam and Its Derivatives
Piracetam, known for its nootropic properties, is a cyclic compound and a derivative of γ-aminobutyric acid. It is recognized for enhancing learning, memory, and brain metabolism. The compound belongs to the racetams group and shares structural similarities with 2-[1-(2-methylbenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]-N-(2-methylphenyl)acetamide. Synthesis methodologies and biological activities of compounds like piracetam have been widely studied (Dhama et al., 2021).
Phenylpiracetam Stereochemistry
The structural analogs of piracetam, particularly those based on the pyrrolidin-2-one pharmacophore, are of great interest due to their potential CNS effects. The enantiomerically pure forms of phenylpiracetam and its methyl derivative have shown to possess varied biological properties based on the configuration of their stereocenters. This underlines the significance of stereochemistry in enhancing the pharmacological profile of these compounds (Veinberg et al., 2015).
Environmental Implications and Degradation
Acetaminophen Degradation by Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are used to degrade acetaminophen (ACT) in water, leading to various by-products. The degradation pathways, kinetics, mechanisms, and by-products of ACT have been extensively studied. Understanding these aspects is crucial for enhancing the degradation of compounds like ACT in water treatment systems (Qutob et al., 2022).
Biological Effects of Acetamide and Derivatives
The biological effects of acetamide and its derivatives, including their mono and dimethyl derivatives, have been comprehensively reviewed. The review encompasses the toxicological aspects of these compounds and highlights the significant variation in biological responses among these chemicals. This variation is attributed to the unique biological properties and commercial or proposed usage of each compound (Kennedy, 2001).
Pharmacological Aspects
Metabotropic Glutamate Receptor Subtype 5 Antagonists
The antagonists of metabotropic glutamate receptor subtype 5 (mGluR5), such as MPEP and MTEP, are crucial for understanding the role of glutamate in the CNS. These antagonists have been explored for their potential in managing neurodegeneration, addiction, anxiety, and pain. Their selective inhibition of mGluR5 and reduced off-target effects compared to earlier compounds make them of particular interest in pharmacology (Lea & Faden, 2006).
Eigenschaften
IUPAC Name |
N-(2-methylphenyl)-2-[1-[(2-methylphenyl)methyl]-7-oxopyrrolo[2,3-c]pyridin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2/c1-17-7-3-5-9-20(17)15-26-13-11-19-12-14-27(24(29)23(19)26)16-22(28)25-21-10-6-4-8-18(21)2/h3-14H,15-16H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVAHLYEVWDUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC3=C2C(=O)N(C=C3)CC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-2-{1-[(2-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(sec-butyl)-5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2426721.png)


![4-Methyl-2-octyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione](/img/structure/B2426727.png)
![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)
![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2426733.png)
![N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2426734.png)



![[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2426741.png)
![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)